![molecular formula C15H22NO6P B1206995 Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)

Phenyl[1-(n-succinylamino)pentyl]phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

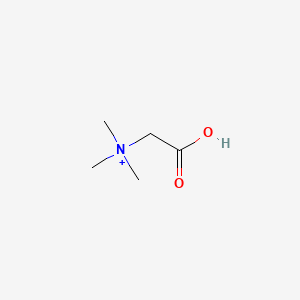

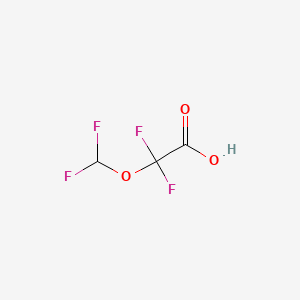

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT ist eine Dicarbonsäuremonoamid, die als Hapten und Übergangszustandsanalogon dient. Es enthält Phenylphosphonat- und Succinoylaminomoietien, was es zu einer einzigartigen Verbindung im Bereich der organischen Chemie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT umfasst die Reaktion von Phenylphosphonsäuredichlorid mit N-Succinoylaminopentanol unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Bildung der Phosphonatesterbindung zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves the reaction of phenylphosphonic dichloride with N-succinylaminopentanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Phosphonatgruppe in ein Phosphinoxid umwandeln.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.

Hauptprodukte, die gebildet werden

Oxidation: Phosphonsäurederivate.

Reduktion: Phosphinoxid.

Substitution: Bromierte oder nitrierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Dient als Hapten in immunologischen Studien, um Immunreaktionen auszulösen.

Medizin: Auf sein Potenzial für die Medikamentenentwicklung und als Diagnoseinstrument untersucht.

Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT beinhaltet seine Rolle als Hapten, das an größere Trägermoleküle wie Proteine bindet, um eine Immunantwort auszulösen. Die Phenylphosphonat-Moietät der Verbindung interagiert mit spezifischen molekularen Zielstrukturen, was zur Aktivierung von Immunwegen führt .

Wirkmechanismus

The mechanism of action of PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONATE involves its role as a hapten, which binds to larger carrier molecules such as proteins to elicit an immune response. The compound’s phenylphosphonate moiety interacts with specific molecular targets, leading to the activation of immune pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- PHENYL[1-(N-SUCCINYLAMINO)BUTYL]PHOSPHONAT

- PHENYL[1-(N-SUCCINYLAMINO)HEXYL]PHOSPHONAT

- PHENYL[1-(N-SUCCINYLAMINO)OCTYL]PHOSPHONAT

Einzigartigkeit

PHENYL[1-(N-SUCCINYLAMINO)PENTYL]PHOSPHONAT ist einzigartig aufgrund seiner spezifischen Kettenlänge und des Vorhandenseins von sowohl Phenylphosphonat- als auch Succinoylaminomoietien. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die bei ähnlichen Verbindungen nicht beobachtet werden .

Eigenschaften

Molekularformel |

C15H22NO6P |

|---|---|

Molekulargewicht |

343.31 g/mol |

IUPAC-Name |

4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1 |

InChI-Schlüssel |

FJQWWGCHPFSERW-CQSZACIVSA-N |

SMILES |

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |

Isomerische SMILES |

CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |

Kanonische SMILES |

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)